molecular formula C14H15BrO3 B1358947 cis-3-[2-(4-Bromophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid CAS No. 733740-34-6

cis-3-[2-(4-Bromophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid

Cat. No.: B1358947
CAS No.: 733740-34-6
M. Wt: 311.17 g/mol
InChI Key: MIAFCGSAOYFALU-GXSJLCMTSA-N
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Description

cis-3-[2-(4-Bromophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid is an organic compound with the molecular formula C14H15BrO3. This compound is characterized by the presence of a bromophenyl group attached to a cyclopentane ring, making it a significant molecule in various chemical and pharmaceutical research fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cis-3-[2-(4-Bromophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid typically involves the reaction of 4-bromobenzaldehyde with cyclopentanone under specific conditions to form the desired product. The reaction conditions often include the use of a base such as sodium hydroxide and a solvent like ethanol to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

cis-3-[2-(4-Bromophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

cis-3-[2-(4-Bromophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in designing new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of cis-3-[2-(4-Bromophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The bromophenyl group can interact with various enzymes and receptors, potentially inhibiting or activating specific biological processes. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • cis-3-[2-(2-Bromophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid
  • cis-3-[2-(4-Bromophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid

Uniqueness

cis-3-[2-(4-Bromophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. The presence of the bromophenyl group and the cyclopentane ring makes it a versatile compound for various applications, distinguishing it from other similar compounds .

Properties

IUPAC Name

(1R,3S)-3-[2-(4-bromophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15BrO3/c15-12-5-3-10(4-6-12)13(16)8-9-1-2-11(7-9)14(17)18/h3-6,9,11H,1-2,7-8H2,(H,17,18)/t9-,11+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIAFCGSAOYFALU-GXSJLCMTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC1CC(=O)C2=CC=C(C=C2)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](C[C@H]1CC(=O)C2=CC=C(C=C2)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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